JNK3 Inhibitory Potency Compared to Lead Compound 6
In a standardized enzymatic JNK3 inhibition assay, the target compound (designated Compound 17 in the primary publication) exhibited an IC50 of 35 nM, representing a 30% improvement in potency over the initial lead Compound 6 (IC50 = 50 nM) [1]. This gain was achieved through optimized amide substitution while retaining the 3,5-disubstituted thiophene core.
| Evidence Dimension | JNK3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | Compound 6 (lead): 50 nM |
| Quantified Difference | 1.4-fold lower IC50 (improved potency) |
| Conditions | In vitro JNK3 kinase activity assay; mean of ≥2 experiments, error within 30% of the mean. |
Why This Matters
Improved potency at the primary target enables lower effective concentrations in cellular and in vivo models, reducing the risk of off-target effects at higher doses.
- [1] Feng, Y.; Park, H.; Bauer, L.; Ryu, J. C.; Yoon, S. O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12 (1), 24–29. DOI: 10.1021/acsmedchemlett.0c00533. View Source
